molecular formula C13H8BrN5OS B2912898 {[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile CAS No. 1223857-11-1

{[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile

Cat. No.: B2912898
CAS No.: 1223857-11-1
M. Wt: 362.21
InChI Key: MQZQLZIJPCCAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile is a synthetic small molecule based on the privileged 1,2,4-triazolo[4,3-a]pyrazine scaffold, a nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery . This compound features a bromophenyl substituent and a thioacetonitrile functional group, which are common in the design of bioactive molecules. While specific biological data for this exact compound is not widely published, its core structure is recognized as a key pharmacophore in several marketed drugs and investigational compounds . The 1,2,4-triazolo[4,3-a]pyrazine scaffold is associated with a wide spectrum of biological activities, including documented antifungal, antibacterial, and potential anticancer properties in closely related analogs . For instance, structurally similar compounds have been investigated as fungicidal agents for protecting plants from phytopathogenic fungi . Furthermore, recent scientific literature highlights that novel triazolo[4,3-a]pyrazine derivatives demonstrate promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with some exhibiting efficacy comparable to first-line antibiotics like ampicillin . This makes the scaffold a valuable template for developing new antimicrobial agents. The presence of the thioether linkage and a nitrile group in this specific molecule may enhance its potential as a versatile intermediate for further chemical modification, such as in the synthesis of more complex derivatives or for use in bioconjugation chemistry. This product is intended for research applications only, including but not limited to use as a building block in combinatorial chemistry, a candidate in high-throughput screening assays, and a key intermediate in the synthesis of potential therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[7-(4-bromophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN5OS/c14-9-1-3-10(4-2-9)18-6-7-19-11(12(18)20)16-17-13(19)21-8-5-15/h1-4,6-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZQLZIJPCCAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN3C(=NN=C3SCC#N)C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolo-Pyrazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using bromobenzene derivatives.

    Thioacetonitrile Addition: The final step involves the nucleophilic substitution reaction where the thioacetonitrile group is introduced, often using thiol reagents and cyanide sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against various biological targets, making it a candidate for drug development. Studies have explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of {[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile involves its interaction with specific molecular targets. The bromophenyl group and the triazolo-pyrazine core can interact with enzymes and receptors, potentially inhibiting their activity. The thioacetonitrile moiety may also play a role in binding to biological macromolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Triazolo[4,3-a]pyrazine Derivatives with Aryl Groups at the 7-Position
  • 7-(4-Ethoxyphenyl) Analogs: Compounds such as 2-{[7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide (CAS: 1242911-60-9) replace the bromine atom with an ethoxy group. This analog also features a thioacetamide group instead of thioacetonitrile, which may alter hydrogen-bonding interactions with biological targets .
  • 7-(4-Fluorobenzyl) Derivatives: The fluorobenzyl-substituted compound 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one () replaces the bromophenyl with a fluorobenzyl group. Fluorine’s electronegativity and small atomic radius can enhance metabolic stability.
Modifications at the 3-Position
  • Thioalkylcarboxylic Acids: ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic acids (e.g., propanoic or butanoic acid derivatives) replace the thioacetonitrile group with carboxylic acid chains. These modifications improve water solubility and enable salt formation, which is critical for formulation. Yields for these compounds range from 51% to 65% via cyclization with succinic or glutaric anhydrides .
  • Thioacetamide Derivatives :
    Compounds like 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide (CAS: 1242911-60-9) introduce amide groups, enabling hydrogen bonding with proteolytic enzymes or receptors. Synthesis involves carbonyldiimidazole-mediated activation of carboxylic acids, yielding amides at 50–92% efficiency .

Biological Activity

The compound {[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile is a member of the triazole and pyrazine heterocyclic family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H14BrN5O2SC_{19}H_{14}BrN_5O_2S with a molecular weight of 474.31 g/mol. The structure features a bromophenyl group which may enhance its biological activity through mechanisms such as halogen bonding.

PropertyValue
Molecular FormulaC19 H14 Br N5 O2 S
Molecular Weight474.31 g/mol
LogP2.7231
Polar Surface Area61.852

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrazine moieties. For example, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

  • Case Study: Cytotoxicity Against MCF-7 Cells
    • A study evaluated the cytotoxic effects of several triazole derivatives on MCF-7 breast cancer cells. Among these, derivatives with similar structures exhibited IC50 values ranging from 10 to 30 µM, indicating moderate to high potency against this cell line .
    • The mechanism of action often involves apoptosis induction and inhibition of cell proliferation pathways.

Antibacterial Activity

The antibacterial properties of triazole derivatives have been well-documented. The compound this compound has been assessed for its activity against various pathogenic bacteria.

  • Case Study: Antibacterial Assays
    • In vitro tests demonstrated that related compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, one derivative showed an inhibition zone of 15 mm against Staphylococcus aureus .
    • The presence of the bromophenyl group is hypothesized to enhance binding affinity to bacterial targets.

Antifungal Activity

Compounds in this class have also been explored for their antifungal potential. The antifungal activity is often linked to their ability to disrupt fungal cell wall synthesis or inhibit key metabolic pathways.

  • Case Study: Antifungal Screening
    • A derivative with a similar structure was tested against Candida albicans and demonstrated an MIC (Minimum Inhibitory Concentration) value of 20 µg/mL . This suggests a promising antifungal profile that warrants further investigation.

Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerCytotoxicity in MCF-7 cells
AntibacterialInhibition of bacterial growth
AntifungalInhibition against Candida

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for {[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 4-bromophenyl-substituted precursors with heterocyclic building blocks. For example, refluxing intermediate thioamide derivatives with diethyl oxalate in THF under nitrogen achieves cyclization to form the triazolopyrazine core . Post-synthesis purification via recrystallization from ethanol or methanol (yield ~75–80%) is recommended to remove unreacted starting materials and byproducts . Monitoring reaction progress with TLC (silica gel, chloroform:methanol 9:1) ensures optimal conversion.

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and confirming regioselectivity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the 4-bromophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and the thioacetonitrile moiety (δ ~3.8–4.1 ppm for SCH2CN) .
  • IR Spectroscopy : Confirm the presence of C≡N (stretch ~2240 cm⁻¹) and C=O (stretch ~1680 cm⁻¹) .
  • HPLC-PDA : Use a C18 column with acetonitrile:water (70:30) to assess purity (>95%) and detect trace impurities .

Q. What preliminary biological screening protocols are recommended for this compound?

  • Methodological Answer : Test antimicrobial activity using broth microdilution assays (e.g., against S. aureus and C. albicans) at concentrations of 5–100 µg/mL. Prepare stock solutions in DMSO (<1% final concentration) and compare inhibition zones to standard agents like ampicillin . For cytotoxicity, use MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC50 values .

Advanced Research Questions

Q. How can regioselectivity challenges during triazolopyrazine ring formation be addressed?

  • Methodological Answer : Regioselectivity in cyclization steps is influenced by electron-withdrawing groups (e.g., bromophenyl) and solvent polarity. Use DFT calculations to model transition states and identify favorable reaction pathways . Experimentally, optimize by substituting THF with higher-polarity solvents (e.g., DMF) to stabilize intermediates, achieving >90% regioselective product formation . Monitor by LC-MS to detect competing pathways.

Q. What structure-activity relationships (SARs) govern the compound’s biological activity?

  • Methodological Answer :

  • Thioacetonitrile group : Replace with methylthio or acetylthio to evaluate impact on antimicrobial potency. Data from analogous triazolopyrazines show that electron-deficient substituents enhance activity .
  • 4-Bromophenyl substitution : Compare with 4-chloro or 4-fluoro analogs; bromine’s bulkiness may improve membrane penetration .
  • Dihydro-8-oxo moiety : Test reduced or oxidized derivatives to assess role in target binding (e.g., kinase inhibition assays) .

Q. How should contradictory bioactivity data between assays be resolved?

  • Methodological Answer : Discrepancies (e.g., high in vitro activity but low in vivo efficacy) may arise from pharmacokinetic factors. Conduct ADMET profiling:

  • Solubility : Use shake-flask method in PBS (pH 7.4) to determine logP (predicted ~2.5 for this compound) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Adjust formulations (e.g., nanoemulsions) to improve bioavailability if instability is observed .

Q. What advanced analytical methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24 hours. Analyze degradation products via HRMS and NMR to identify vulnerable sites (e.g., thioether linkage oxidation) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates suitability for long-term storage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.